

Application Notes and Protocols: Synthesis of Piperidinylpyrimidine Derivatives from Benzofuran-6-carboxylic Acid

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Compound of Interest

Compound Name: **Benzofuran-6-carboxylic acid**

Cat. No.: **B1341818**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of piperidinylpyrimidine derivatives utilizing **benzofuran-6-carboxylic acid** as a key starting material. The resulting compounds, incorporating both the benzofuran and piperidinylpyrimidine scaffolds, are of significant interest in drug discovery, particularly as potent kinase inhibitors for therapeutic applications.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Similarly, the pyrimidine ring is a fundamental component of nucleic acids and is a privileged scaffold in medicinal chemistry, with many approved drugs containing this moiety. The combination of these two pharmacophores, linked via a piperidinyl group, has the potential to yield novel drug candidates with enhanced biological activity and selectivity, particularly as kinase inhibitors.^[1] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.^[2] This document outlines a strategic synthetic approach to these valuable compounds, provides detailed experimental procedures, and presents relevant biological data for analogous structures.

Synthetic Strategy

The preparation of piperidinylpyrimidine derivatives from **benzofuran-6-carboxylic acid** can be efficiently achieved through a two-step synthetic sequence. The first step involves the formation of an amide bond between **benzofuran-6-carboxylic acid** and a suitable aminopiperidine derivative. The second step is the construction of the pyrimidine ring through a cyclization reaction of the intermediate amide.

A plausible and effective method for the initial amide coupling is the use of a modern coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high efficiency and low rate of racemization. [3][4]

For the subsequent pyrimidine ring formation, a common and versatile method involves the condensation of the amide intermediate with a 1,3-dicarbonyl compound in the presence of a condensing agent, or the reaction of a suitable precursor with guanidine.[5][6] An alternative approach involves the synthesis of a benzofuran-chalcone intermediate, which can then be cyclized with guanidine or a similar reagent to form the pyrimidine ring.[7]

Data Presentation

The following tables summarize quantitative data for representative benzofuran-based kinase inhibitors, demonstrating the potential biological activity of the target compounds.

Table 1: Inhibitory Activity of Benzofuran-Piperazine Derivatives against CDK2

Compound ID	Structure	CDK2 IC ₅₀ (nM)
9h	3- (piperazinylmethyl)benzofuran with m-trifluoromethylphenyl thiosemicarbazide	40.91
11d	3- (piperazinylmethyl)benzofuran with 4-chloro-3- trifluoromethylphenyl semicarbazide	41.70
11e	3- (piperazinylmethyl)benzofuran with p-fluorophenyl semicarbazide	46.88
13c	3- (piperazinylmethyl)benzofuran with p-chlorophenyl acylhydrazone	52.63
Staurosporine (Ref.)	-	56.76

Data sourced from a study on benzofuran-piperazine derivatives as CDK2 inhibitors.

Table 2: Antiproliferative Activity of Benzofuran Derivatives against Cancer Cell Lines

Compound ID	Target Kinase	Cell Line	IC ₅₀ (μM)
S6	Aurora B	HeLa (Cervical Cancer)	0.8
S6	Aurora B	HepG2 (Liver Cancer)	1.2
S6	Aurora B	SW620 (Colon Cancer)	1.5
Compound 14	Multi-kinase	MCF-7 (Breast Cancer)	0.07
Lapatinib (Ref.)	EGFR/HER2	MCF-7 (Breast Cancer)	4.69

Data compiled from studies on benzofuran derivatives as kinase inhibitors.[\[8\]](#)[\[9\]](#)

Experimental Protocols

The following are detailed, representative protocols for the key transformations in the synthesis of piperidinylpyrimidine derivatives from **benzofuran-6-carboxylic acid**.

Protocol 1: Synthesis of N-(piperidin-4-yl)benzofuran-6-carboxamide (Intermediate)

This protocol describes the amide coupling of **benzofuran-6-carboxylic acid** with a protected 4-aminopiperidine derivative, followed by deprotection.

Materials:

- **Benzofuran-6-carboxylic acid**
- tert-butyl 4-aminopiperidine-1-carboxylate
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)

- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Ethyl acetate
- Hexanes

Procedure:

- Amide Coupling:
 - To a solution of **benzofuran-6-carboxylic acid** (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq).
 - Add HATU (1.1 eq) to the mixture and stir at room temperature for 15 minutes for pre-activation.^[3]
 - Add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) to the reaction mixture.
 - Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
 - Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the protected amide.

- Deprotection:
 - Dissolve the protected amide in DCM.
 - Add trifluoroacetic acid (TFA) (e.g., 20% v/v in DCM) and stir the mixture at room temperature for 1-2 hours.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Concentrate the reaction mixture under reduced pressure.
 - Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired N-(piperidin-4-yl)benzofuran-6-carboxamide.

Protocol 2: Synthesis of a Benzofuran-Piperidinylpyrimidine Derivative

This protocol outlines the construction of the pyrimidine ring from the N-(piperidin-4-yl)benzofuran-6-carboxamide intermediate. This example utilizes a condensation reaction with a β -dicarbonyl compound.

Materials:

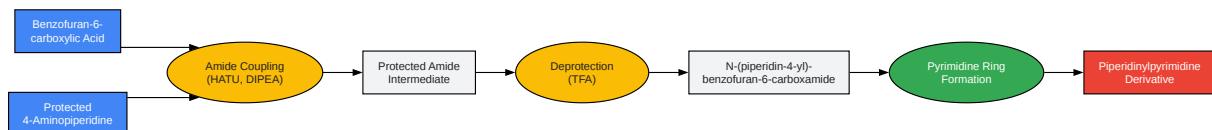
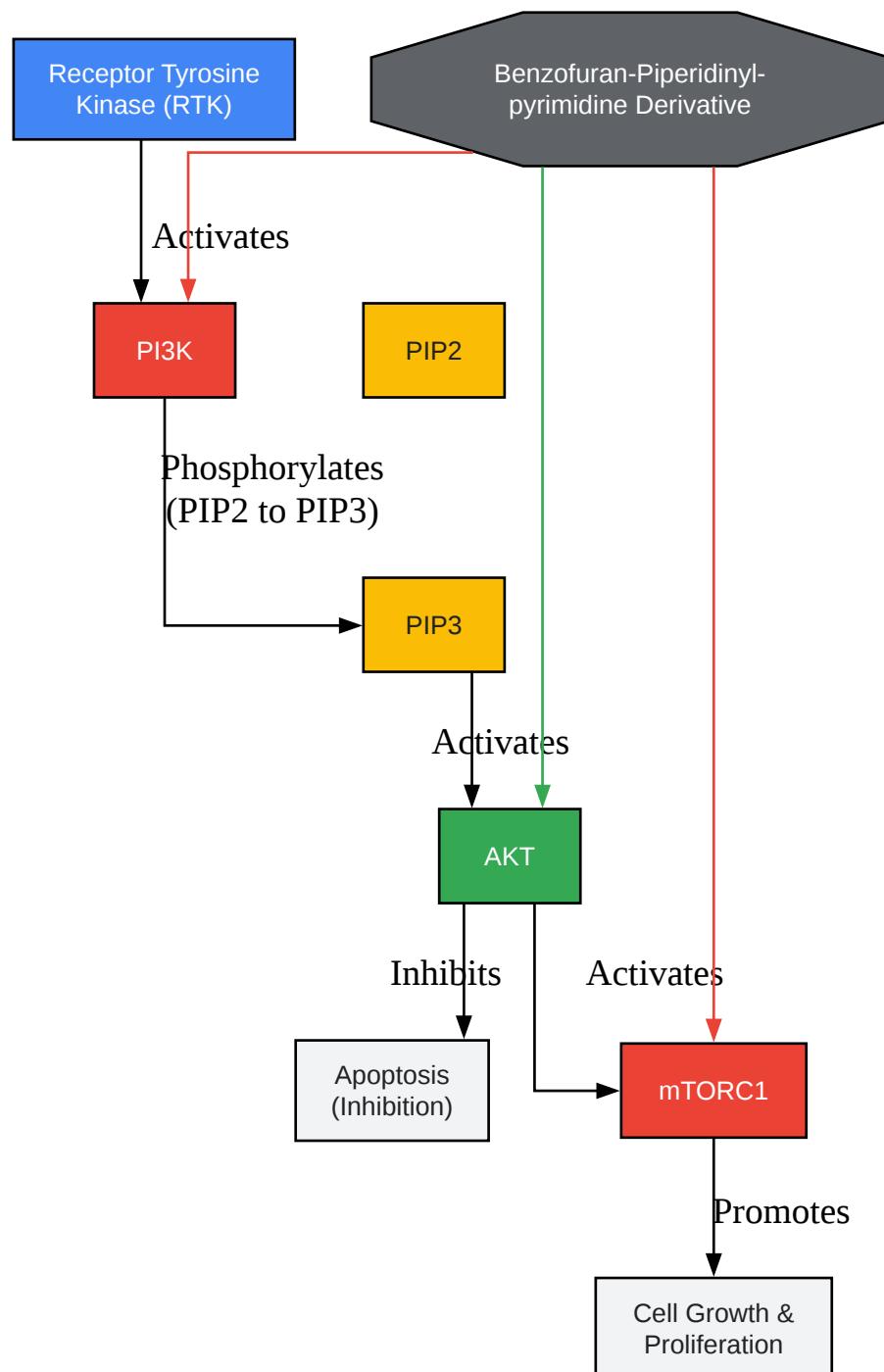
- N-(piperidin-4-yl)benzofuran-6-carboxamide
- 1,3-Dicarbonyl compound (e.g., acetylacetone)
- Guanidine hydrochloride
- Sodium ethoxide or another suitable base
- Ethanol
- Hydrochloric acid (for neutralization)

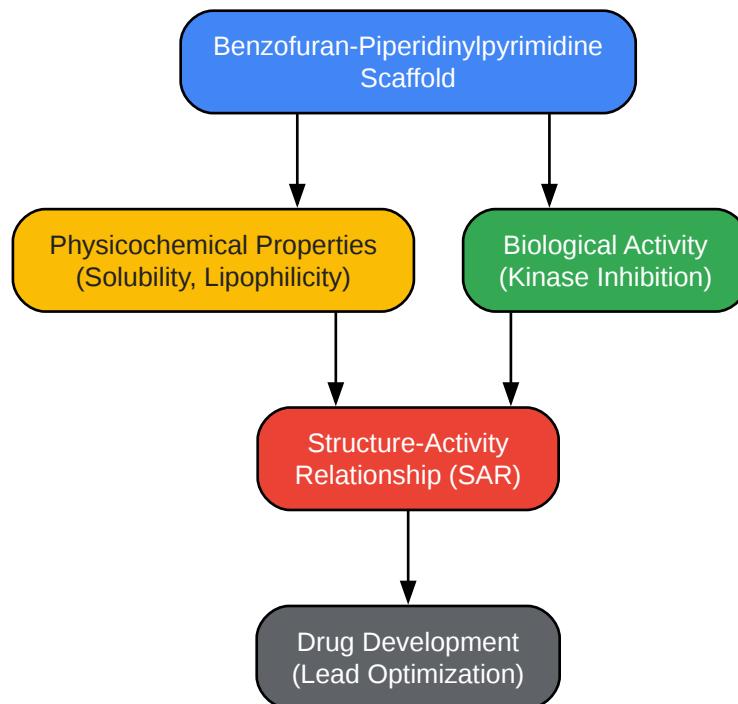
Procedure:

- Cyclization:
 - To a solution of sodium ethoxide in ethanol, add N-(piperidin-4-yl)benzofuran-6-carboxamide (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq).
 - Alternatively, react the carboxamide with guanidine hydrochloride in the presence of a base.[5]
 - Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
 - After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.
 - The product may precipitate from the solution. If so, collect the solid by filtration.
 - If no precipitate forms, concentrate the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
 - Concentrate the organic layer and purify the crude product by flash column chromatography or recrystallization to obtain the final piperidinylpyrimidine derivative.

Visualizations

Signaling Pathway Diagram



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